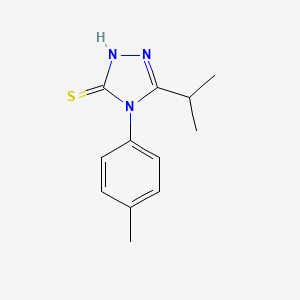![molecular formula C14H16N4O2 B11051430 6-Imino-8,8-dimethyl-3-(propan-2-yl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B11051430.png)
6-Imino-8,8-dimethyl-3-(propan-2-yl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dicyano-6-imino-3-isopropyl-8,8-dimethyl-2,7-dioxabicyclo[321]oct-5-yl cyanide is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dicyano-6-imino-3-isopropyl-8,8-dimethyl-2,7-dioxabicyclo[3.2.1]oct-5-yl cyanide typically involves a domino reaction. One method involves the reaction of tetracyanoethyl ketones with aldehydes in the presence of a catalyst such as glycine in an aqueous medium. This method is known for its high efficiency and environmentally benign nature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Dicyano-6-imino-3-isopropyl-8,8-dimethyl-2,7-dioxabicyclo[3.2.1]oct-5-yl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
4,4-Dicyano-6-imino-3-isopropyl-8,8-dimethyl-2,7-dioxabicyclo[3.2.1]oct-5-yl cyanide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Medicine: Its biological activity suggests potential therapeutic applications, although further research is needed.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4,4-dicyano-6-imino-3-isopropyl-8,8-dimethyl-2,7-dioxabicyclo[3.2.1]oct-5-yl cyanide exerts its effects involves its interaction with specific molecular targets. The cyano groups and the imino functionality play crucial roles in its reactivity and biological activity. The compound can interact with cellular components, potentially disrupting normal cellular functions and leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Imino-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitriles: These compounds share a similar bicyclic structure and multiple cyano groups.
3-Imino-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitriles: These compounds are structurally related and exhibit similar reactivity.
Uniqueness
4,4-Dicyano-6-imino-3-isopropyl-8,8-dimethyl-2,7-dioxabicyclo[3.2.1]oct-5-yl cyanide is unique due to its specific substitution pattern and the presence of isopropyl and dimethyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C14H16N4O2 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
6-imino-8,8-dimethyl-3-propan-2-yl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile |
InChI |
InChI=1S/C14H16N4O2/c1-8(2)9-13(5-15,6-16)14(7-17)10(18)20-11(19-9)12(14,3)4/h8-9,11,18H,1-4H3 |
InChI Key |
UKCCEWQZKLCGFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(C2(C(=N)OC(C2(C)C)O1)C#N)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,15-bis(methoxymethyl)-6,11,17-trimethyl-9,20-dithia-7,12,18-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1,3,5,7,10,12,14,16,18-nonaene](/img/structure/B11051364.png)
![6-[(E)-2-(4-fluorophenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051376.png)

![3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione](/img/structure/B11051388.png)
![4-(1,3-benzodioxol-5-ylmethyl)-4',4'-dimethyl-3,4-dihydro-1H,2'H,6'H-spiro[benzo[f]quinoline-2,1'-cyclohexane]-2',6'-dione](/img/structure/B11051394.png)
![N-11H-dibenzo[b,e][1,4]dioxepin-2-ylpiperidine-1-sulfonamide](/img/structure/B11051396.png)
![1-bromo-9,10-dimethoxy-2-[(4-methoxyphenyl)sulfanyl]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B11051405.png)

![2-[5-(3-Thienyl)-1H-pyrazol-3-YL]-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11051420.png)

![methyl 2-benzyl-7-[(2,3-dihydro-1H-inden-1-ylacetyl)amino]-1,3-benzoxazole-5-carboxylate](/img/structure/B11051442.png)
![5,5'-[benzene-1,3-diylbis(oxy)]bis(1-phenyl-1H-tetrazole)](/img/structure/B11051453.png)
![1-(3,4-dichlorophenyl)-4-(4-methylphenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11051459.png)
